4-[3-(2-Cyanoacetyl)-2-oxopiperidin-1-yl]benzonitrile
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Overview
Description
4-[3-(2-Cyanoacetyl)-2-oxopiperidin-1-yl]benzonitrile is an organic compound with the molecular formula C15H13N3O2. This compound is known for its unique structure, which includes a piperidinyl group, a cyanoacetyl group, and a benzonitrile moiety. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-Cyanoacetyl)-2-oxopiperidin-1-yl]benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with 2-cyanoacetamide in the presence of a base such as sodium ethoxide. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions usually include a temperature range of 25-30°C and a reaction time of 2-3 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-Cyanoacetyl)-2-oxopiperidin-1-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted nitriles or amides.
Scientific Research Applications
4-[3-(2-Cyanoacetyl)-2-oxopiperidin-1-yl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-[3-(2-Cyanoacetyl)-2-oxopiperidin-1-yl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In biological systems, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Cyanoacetyl)benzonitrile
- 4-(2-Cyanoethyl)benzonitrile
- 4-(2-Cyanoacetyl)phenylacetonitrile
Uniqueness
4-[3-(2-Cyanoacetyl)-2-oxopiperidin-1-yl]benzonitrile is unique due to its piperidinyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .
Properties
Molecular Formula |
C15H13N3O2 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
4-[3-(2-cyanoacetyl)-2-oxopiperidin-1-yl]benzonitrile |
InChI |
InChI=1S/C15H13N3O2/c16-8-7-14(19)13-2-1-9-18(15(13)20)12-5-3-11(10-17)4-6-12/h3-6,13H,1-2,7,9H2 |
InChI Key |
CCUGQXBGLAXXNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)N(C1)C2=CC=C(C=C2)C#N)C(=O)CC#N |
Origin of Product |
United States |
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